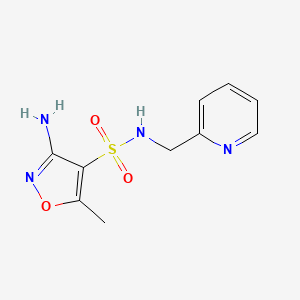
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide, also known as AMI-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has shown promise in various fields of study, including biochemistry, pharmacology, and molecular biology.
作用機序
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide inhibits PRMTs by binding to the active site of the enzyme and preventing it from methylating its substrate. This results in a decrease in the level of protein methylation, which can have downstream effects on gene expression and cell signaling. The mechanism of action of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been extensively studied using biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide depend on the specific PRMT isoform that it inhibits. In general, inhibition of PRMTs can lead to changes in gene expression, cell proliferation, and differentiation. 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to have antiproliferative effects in cancer cells, suggesting that it may have potential as a therapeutic agent. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to modulate the immune response by inhibiting the activity of PRMT5, which is involved in the regulation of T-cell activation and differentiation.
実験室実験の利点と制限
One of the main advantages of using 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide in lab experiments is its high selectivity for PRMTs. This allows researchers to study the specific effects of PRMT inhibition without interfering with other cellular processes. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has good solubility and stability, making it easy to use in a variety of experimental conditions. However, one limitation of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide is its relatively low potency compared to other PRMT inhibitors. This may require the use of higher concentrations of the compound, which can have off-target effects.
将来の方向性
There are several future directions for the study of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide and its potential applications in scientific research. One area of interest is the development of more potent and selective PRMT inhibitors based on the structure of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide. Additionally, research is needed to further elucidate the role of PRMTs in various diseases and to explore the therapeutic potential of PRMT inhibitors. Finally, the use of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide in combination with other compounds or therapies may enhance its efficacy and broaden its applications.
合成法
The synthesis of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide involves the reaction of 5-methylisoxazole-4-carboxylic acid with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride. This is then reacted with 2-aminomethylpyridine to form 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide. The synthesis method has been optimized and improved over the years, resulting in a high yield of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide with good purity.
科学的研究の応用
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been used in various scientific research applications, including the study of protein arginine methyltransferases (PRMTs), which are enzymes that play a critical role in gene expression and cell signaling. 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to selectively inhibit PRMTs, making it a valuable tool for studying their function and potential therapeutic applications. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been used to study the role of PRMTs in cancer, inflammation, and other diseases.
特性
IUPAC Name |
3-amino-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-7-9(10(11)14-17-7)18(15,16)13-6-8-4-2-3-5-12-8/h2-5,13H,6H2,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHNIJDGRJXVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

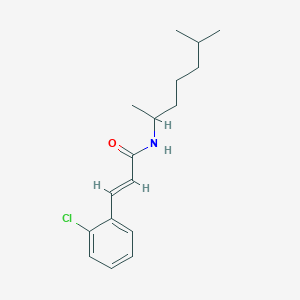
![ethyl 1-{2-[4-(allyloxy)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5298618.png)
![2-{2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide](/img/structure/B5298621.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5298629.png)
![methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5298634.png)
![1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5298642.png)
![1-allyl-4-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298645.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)
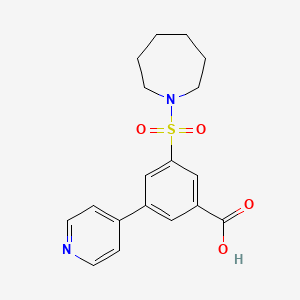
![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)
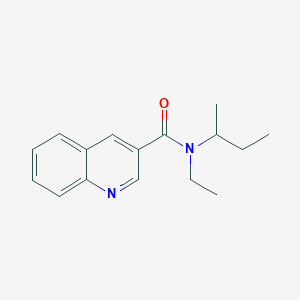
![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
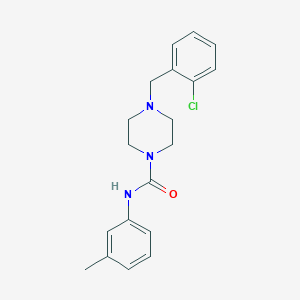
![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)